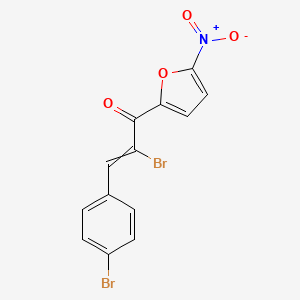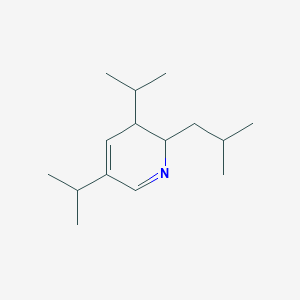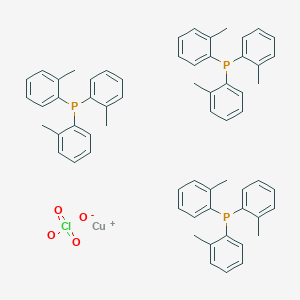
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is a coordination compound that features a copper ion coordinated with tris(2-methylphenyl)phosphane ligands and a perchlorate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);tris(2-methylphenyl)phosphane;perchlorate typically involves the reaction of copper(I) salts with tris(2-methylphenyl)phosphane ligands in the presence of a perchlorate source. One common method involves the use of copper(I) chloride and tris(2-methylphenyl)phosphane in a suitable solvent, followed by the addition of perchloric acid to precipitate the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Ligand Substitution: The tris(2-methylphenyl)phosphane ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.
Ligand Substitution: Ligand substitution reactions can be carried out using various phosphine ligands or other coordinating molecules in solvents like dichloromethane or acetonitrile.
Coordination Reactions: Coordination reactions typically involve the use of metal salts or other ligands in suitable solvents.
Major Products Formed
Oxidation: Oxidation of the copper(I) center typically results in the formation of copper(II) complexes.
Ligand Substitution: Substitution reactions yield new coordination compounds with different ligands.
Coordination Reactions: Coordination reactions result in the formation of new coordination complexes with varying stoichiometries and properties.
科学的研究の応用
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and hydrogenation reactions.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of copper(I) complexes.
Biological Studies:
作用機序
The mechanism by which Copper(1+);tris(2-methylphenyl)phosphane;perchlorate exerts its effects depends on the specific application. In catalysis, the copper(I) center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of the reaction. The tris(2-methylphenyl)phosphane ligands provide steric and electronic stabilization to the copper(I) center, enhancing its reactivity and selectivity.
類似化合物との比較
Similar Compounds
- Copper(I) chloride;tris(2-methylphenyl)phosphane
- Copper(I) bromide;tris(2-methylphenyl)phosphane
- Copper(I) iodide;tris(2-methylphenyl)phosphane
Uniqueness
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is unique due to the presence of the perchlorate counterion, which can influence the compound’s solubility, stability, and reactivity. The tris(2-methylphenyl)phosphane ligands provide a specific steric and electronic environment around the copper(I) center, distinguishing it from other copper(I) phosphane complexes.
特性
CAS番号 |
91019-21-5 |
|---|---|
分子式 |
C63H63ClCuO4P3 |
分子量 |
1076.1 g/mol |
IUPAC名 |
copper(1+);tris(2-methylphenyl)phosphane;perchlorate |
InChI |
InChI=1S/3C21H21P.ClHO4.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5;/h3*4-15H,1-3H3;(H,2,3,4,5);/q;;;;+1/p-1 |
InChIキー |
JPFQGMZRVXHYJJ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[O-]Cl(=O)(=O)=O.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
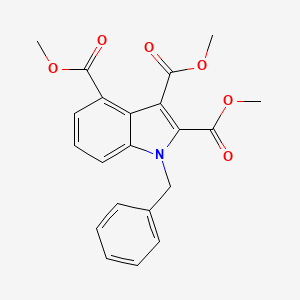
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
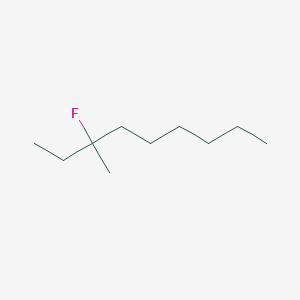

![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

